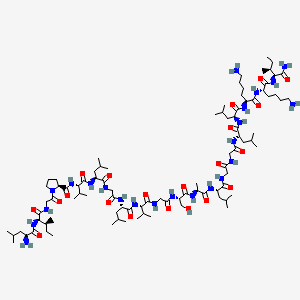
Bombinin H4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bombinin H4 is a mildly cationic antimicrobial peptide isolated from the skin of the fire-bellied toad, Bombina. This peptide is part of the bombinin family, which includes various antimicrobial peptides with significant biological activities. This compound is particularly noted for its ability to disrupt bacterial membranes, making it a potential candidate for developing new antimicrobial agents .
Métodos De Preparación
Bombinin H4 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of this compound requires specific reaction conditions, including the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial production of this compound may involve recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable host organism, such as Escherichia coli, which then produces the peptide. This method allows for large-scale production of the peptide .
Análisis De Reacciones Químicas
Bombinin H4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The primary mechanism of action of bombinin H4 involves the permeation of microbial cell membranes. The peptide interacts with the lipid bilayer of the membrane, causing disruption and leakage of cellular contents. This membrane-perturbing activity is attributed to the presence of a single d-amino acid in the peptide sequence, which enhances its selectivity and efficacy against microbial cells .
Comparación Con Compuestos Similares
Bombinin H4 is similar to other antimicrobial peptides in the bombinin family, such as bombinin H2. Both peptides share a common structure but differ in the presence of a single d-amino acid at the second N-terminal position. This difference significantly impacts their antimicrobial activity and membrane interactions .
Other similar compounds include maximins, another group of antimicrobial peptides isolated from the skin of Bombina maxima. Maximins exhibit potent antimicrobial activity and cytotoxicity against tumor cells, but they differ from bombinin H peptides in their sequence variations and biological activities .
Conclusion
This compound is a unique antimicrobial peptide with significant potential in various scientific and industrial applications Its ability to disrupt microbial membranes and its selectivity for microbial cells make it a promising candidate for developing new antimicrobial agents
Propiedades
Fórmula molecular |
C91H165N23O21 |
|---|---|
Peso molecular |
1917.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2R,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C91H165N23O21/c1-22-55(19)75(77(95)121)112-83(127)60(30-25-27-33-93)105-82(126)59(29-24-26-32-92)106-85(129)65(40-52(13)14)108-84(128)63(38-50(9)10)102-69(117)42-96-68(116)41-97-80(124)61(36-48(5)6)107-78(122)57(21)101-87(131)66(46-115)104-71(119)44-99-89(133)73(53(15)16)110-86(130)64(39-51(11)12)103-70(118)43-98-81(125)62(37-49(7)8)109-91(135)74(54(17)18)111-88(132)67-31-28-34-114(67)72(120)45-100-90(134)76(56(20)23-2)113-79(123)58(94)35-47(3)4/h47-67,73-76,115H,22-46,92-94H2,1-21H3,(H2,95,121)(H,96,116)(H,97,124)(H,98,125)(H,99,133)(H,100,134)(H,101,131)(H,102,117)(H,103,118)(H,104,119)(H,105,126)(H,106,129)(H,107,122)(H,108,128)(H,109,135)(H,110,130)(H,111,132)(H,112,127)(H,113,123)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-,76+/m0/s1 |
Clave InChI |
OTZRUUBAECMRLT-DGBNNWMSSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)N |
SMILES canónico |
CCC(C)C(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide](/img/structure/B12371927.png)
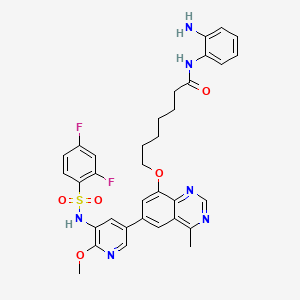
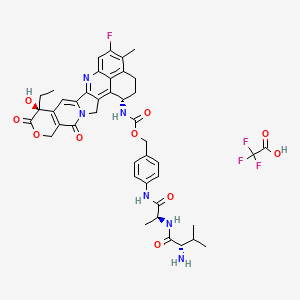
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12371955.png)
![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)
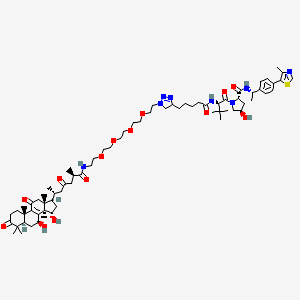
![(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371962.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phosphonooxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12371968.png)
![(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine](/img/structure/B12371973.png)
![[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12371976.png)
![3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile](/img/structure/B12371983.png)
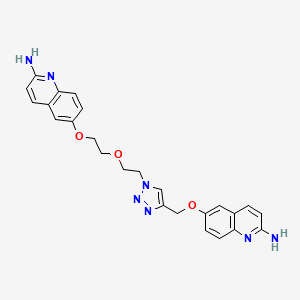
![trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12372004.png)
